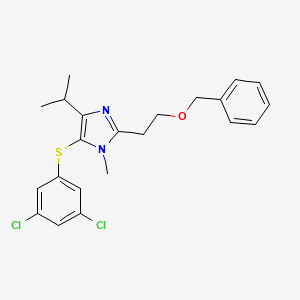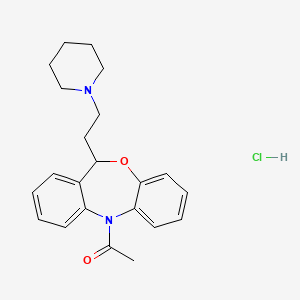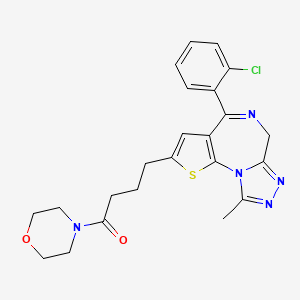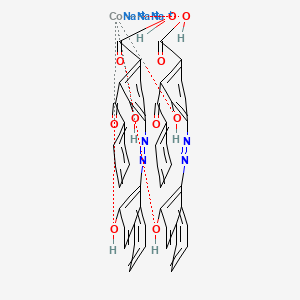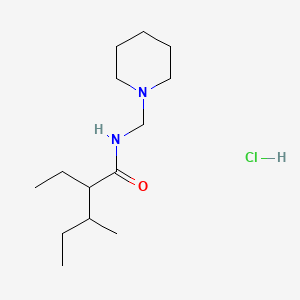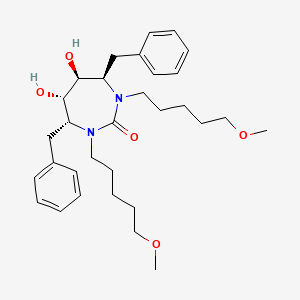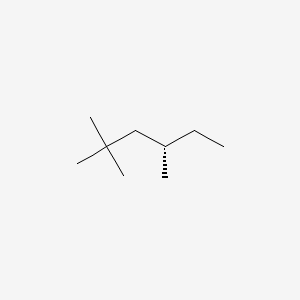
(S)-2,2,4-Trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,4-Trimethylhexane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by its branched structure, which includes three methyl groups attached to a hexane backbone. The (S) designation indicates the specific stereochemistry of the molecule, which is important in determining its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,4-Trimethylhexane can be achieved through various methods. One common approach involves the alkylation of a suitable hexane derivative with methylating agents under controlled conditions. For example, the reaction of 2,2,4-trimethylpentane with a strong base such as sodium hydride, followed by the addition of a methyl halide, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,4-Trimethylhexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for alkanes, where halogens like chlorine or bromine are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium can oxidize this compound to form corresponding alcohols or ketones.
Reduction: Lithium aluminum hydride in an ether solvent can reduce this compound to simpler hydrocarbons.
Substitution: Halogenation reactions can be carried out using chlorine gas under UV light to form chlorinated derivatives.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Simpler hydrocarbons or alkanes.
Substitution: Halogenated alkanes, such as chloro- or bromo-derivatives.
Scientific Research Applications
(S)-2,2,4-Trimethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of stereochemistry and chiral separation techniques.
Biology: Its derivatives are studied for their potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-2,2,4-Trimethylhexane involves its interaction with molecular targets through its chiral center. The specific stereochemistry allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biological pathways. The pathways involved can include metabolic processes where the compound is either synthesized or broken down by enzymes.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A structural isomer with similar physical properties but different stereochemistry.
2,2,3-Trimethylbutane: Another branched alkane with a different arrangement of methyl groups.
2,3,4-Trimethylpentane: Similar in structure but with methyl groups attached at different positions.
Uniqueness
(S)-2,2,4-Trimethylhexane is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in studies of enantioselectivity and chiral recognition, setting it apart from its structural isomers and other similar compounds.
Properties
CAS No. |
618380-26-0 |
|---|---|
Molecular Formula |
C9H20 |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
(4S)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
AFTPEBDOGXRMNQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H](C)CC(C)(C)C |
Canonical SMILES |
CCC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


